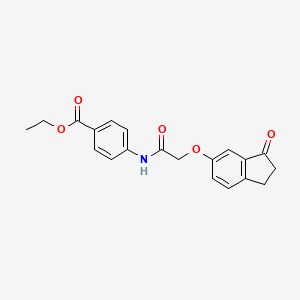

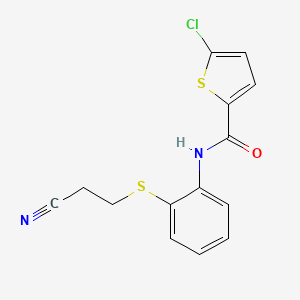

![molecular formula C20H17N3OS B2422819 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide CAS No. 893967-85-6](/img/structure/B2422819.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds that have been studied for their diverse biological activities . They contain a five-membered ring structure with three carbon atoms, one sulfur atom, and one nitrogen atom . These compounds are part of the azole heterocycles, which also include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The specific synthesis process can vary depending on the desired derivative and its functional groups .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density can provide information about potential sites for electrophilic and nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives can depend on the specific compound and its functional groups. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Imidazo[2,1-b]thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties can vary depending on the specific derivative and its functional groups .科学的研究の応用

Anticancer Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . They have shown potential as inhibitors against certain types of cancer .

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds have been recognized for their broad spectrum of pharmacological activities, including antifungal properties .

Antibacterial Activity

These compounds have also demonstrated antibacterial properties, making them potentially useful in combating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazo[2,1-b]thiazole compounds could be beneficial in the treatment of conditions characterized by inflammation .

Antihypertensive Properties

These compounds have shown potential as antihypertensive agents, which could be useful in managing high blood pressure .

6. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Imidazo[2,1-b]thiazole compounds have been used as CFTR-selective potentiators . This could have implications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system.

DNA-binding Applications

Bis-heterocycles, which include imidazo[2,1-b]thiazole compounds, have been noted for their diverse biological and pharmaceutical activities, such as DNA-binding applications .

Antidepressant Activity

These compounds have also shown potential as antidepressants , which could be beneficial in the treatment of mood disorders.

作用機序

Target of Action

Imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

It’s known that imidazo[2,1-b]thiazole derivatives can interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the outcome of the reaction that forms the imidazo[2,1-b][1,3]thiazole system depends on the structure of the starting bromo ketone . Additionally, the compound’s solubility properties can be influenced by the solvent environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-13-8-14(2)10-16(9-13)19(24)21-17-5-3-4-15(11-17)18-12-23-6-7-25-20(23)22-18/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCLXTLLSMHBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)

![N-[[4-benzyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2422746.png)

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

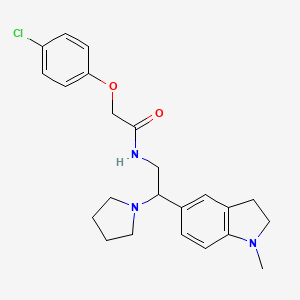

![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)